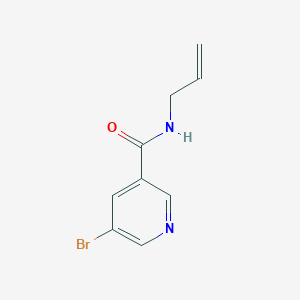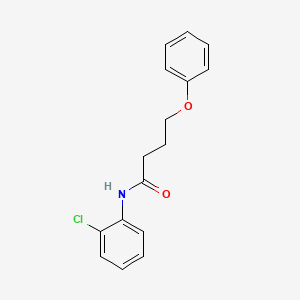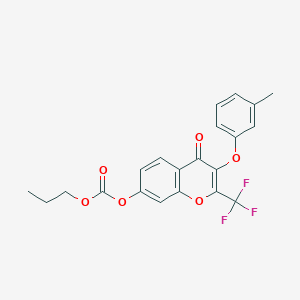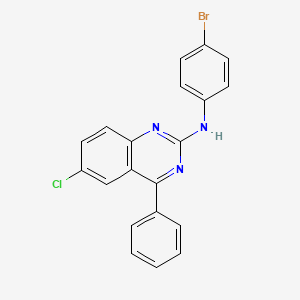
5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone
Vue d'ensemble
Description
5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone, also known as ABPC, is a chemical compound with potential applications in the field of medicinal chemistry. This compound has been studied extensively for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits. In
Mécanisme D'action
The mechanism of action of 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone has been shown to inhibit the activity of several protein kinases, including AKT and ERK, which are involved in cell survival and proliferation. In inflammatory cells, 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the modulation of the immune response. Additionally, 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels in tumors. Furthermore, 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone has been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone is its broad spectrum of activity against cancer cells, bacteria, and inflammatory cells. Additionally, 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for research on 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone, including the optimization of its synthesis method, the elucidation of its mechanism of action, and the evaluation of its efficacy and safety in preclinical and clinical trials. Additionally, further studies are needed to explore the potential applications of 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone in the treatment of other diseases, such as viral infections and autoimmune disorders. Finally, the development of novel formulations and delivery systems for 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone may improve its solubility and bioavailability, leading to more effective and targeted therapies.
Applications De Recherche Scientifique
5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases. In vitro and in vivo studies have shown that 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone has anti-tumor activity against several human cancer cell lines, including breast, lung, and colon cancer. Additionally, 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines in vitro and in vivo. Furthermore, 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone has been shown to have antibacterial activity against several Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
2-benzyl-4-chloro-5-(prop-2-enylamino)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-2-8-16-12-9-17-18(14(19)13(12)15)10-11-6-4-3-5-7-11/h2-7,9,16H,1,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYOTFQMUMTGTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(C(=O)N(N=C1)CC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-4-chloro-5-(prop-2-en-1-ylamino)pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-benzyl-2-(2-chloro-6-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B3749925.png)
![2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B3749937.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B3749941.png)

![3-[(4-phenoxybutanoyl)amino]benzoic acid](/img/structure/B3749952.png)

![N-[4-(aminosulfonyl)phenyl]-4-phenoxybutanamide](/img/structure/B3749957.png)
![4-(2,4-dichlorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B3749962.png)
![methyl 3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B3749964.png)
![ethyl 2-{[(2-bromophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3749969.png)

![propyl 3-(4-methyl-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate](/img/structure/B3750007.png)
![3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3750013.png)
